molecular formula C26H31FN4O4 B573637 Benzamide,  N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d CAS No. 176370-45-9

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d

Cat. No.: B573637
CAS No.: 176370-45-9
M. Wt: 482.5 g/mol
InChI Key: REKOYFBNTSUXGM-UHFFFAOYSA-N
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Description

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with an amino group and a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving a suitable precursor, such as an amino acid derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrimidine ring.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide bond formation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. For example, metal-catalyzed reactions and the use of high-pressure reactors can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring, leading to the formation of substituted products.

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d can be compared with other similar compounds, such as:

    Benzamide Derivatives: Compounds with similar benzamide structures but different substituents, such as N-(4-fluorophenyl)benzamide.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents, such as 5-fluorouracil.

    Fluorophenyl Compounds: Compounds with similar fluorophenyl groups but different core structures, such as 4-fluoroaniline.

The uniqueness of Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-d lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

176370-45-9

Molecular Formula

C26H31FN4O4

Molecular Weight

482.5 g/mol

IUPAC Name

N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide

InChI

InChI=1S/C26H31FN4O4/c1-4-6-8-16-14-18(15-17(22(16)32)9-7-5-2)24(33)29-21-23(28)31(26(35)30(3)25(21)34)20-12-10-19(27)11-13-20/h10-15,32H,4-9,28H2,1-3H3,(H,29,33)

InChI Key

REKOYFBNTSUXGM-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

Synonyms

Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-

Origin of Product

United States

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